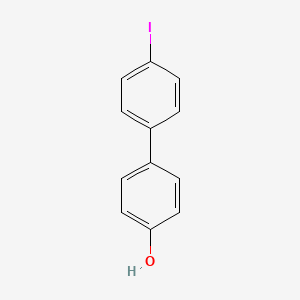

4-Hydroxy-4'-iodobiphenyl

CAS No.: 29558-78-9

Cat. No.: VC1743666

Molecular Formula: C12H9IO

Molecular Weight: 296.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29558-78-9 |

|---|---|

| Molecular Formula | C12H9IO |

| Molecular Weight | 296.1 g/mol |

| IUPAC Name | 4-(4-iodophenyl)phenol |

| Standard InChI | InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |

| Standard InChI Key | WJXIAMCDWSUSEI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)I)O |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)I)O |

Introduction

Chemical Identification and Nomenclature

4-Hydroxy-4'-iodobiphenyl is identified by the CAS registry number 29558-78-9, which serves as its unique chemical identifier in scientific databases worldwide . The compound belongs to the class of biphenyl derivatives, featuring a core structure of two connected phenyl rings with specific functional group substitutions. Its molecular formula is C₁₂H₉IO, indicating the presence of 12 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .

Synonyms and Alternative Names

This compound is known by several synonyms in the scientific literature, which include:

-

4'-Iodobiphenyl-4-ol

-

4-Biphenylol, 4′-iodo-

-

4′-Iodo-1,1′-biphenyl-4-ol

-

4′-Iodo-4-biphenylol

These alternative names reflect different naming conventions but all refer to the same chemical entity.

Structural Identifiers

For computational chemistry and database searching, several standard identifiers are used:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |

| InChI Key | WJXIAMCDWSUSEI-UHFFFAOYSA-N |

| SMILES | IC=1C=CC(=CC1)C2=CC=C(O)C=C2 |

These identifiers provide unambiguous digital representations of the compound's structure, facilitating its identification across different chemical databases and software platforms .

Physical and Chemical Properties

4-Hydroxy-4'-iodobiphenyl possesses distinct physical and chemical properties that influence its behavior in various environments and reactions.

Structural Features

The compound features a biphenyl skeleton where two benzene rings are connected by a single carbon-carbon bond. One ring is substituted with a hydroxyl group (-OH) at the para position, while the other ring contains an iodine atom at its para position . This arrangement of functional groups contributes significantly to the compound's chemical behavior and reactivity patterns.

Chemical Reactivity

The reactivity of 4-Hydroxy-4'-iodobiphenyl is largely influenced by its functional groups:

-

The hydroxyl group can participate in hydrogen bonding and can undergo reactions typical of phenols, including esterification, etherification, and deprotonation under basic conditions.

-

The iodine substituent enhances the compound's reactivity in various chemical reactions, particularly electrophilic substitutions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it a useful site for further chemical modifications, including coupling reactions .

-

The aromatic nature of both phenyl rings contributes to the compound's stability while still allowing for controlled reactivity under appropriate conditions.

Synthesis and Applications

Synthetic Methods

While the search results don't provide specific synthetic routes for 4-Hydroxy-4'-iodobiphenyl, its preparation likely involves strategies similar to those used for related biphenyl derivatives. Information from related compounds suggests that synthesis might involve iodination of 4-hydroxybiphenyl or cross-coupling reactions between appropriately substituted aromatic precursors .

The compound can be purchased commercially from chemical suppliers, with varying prices depending on quantity and purity. For example, it is available in quantities ranging from 250mg to 100g, with prices ranging from approximately €32 to €909 for specific grades and quantities .

Applications in Organic Synthesis

4-Hydroxy-4'-iodobiphenyl serves as a valuable building block in organic synthesis due to its bifunctional nature:

-

The iodine substituent makes it particularly useful in coupling reactions, including Suzuki, Sonogashira, and Heck coupling, allowing for the formation of more complex molecules.

-

The hydroxyl group provides a site for further functionalization, including the introduction of various functional groups through etherification or esterification reactions.

-

These characteristics make it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Comparative Analysis

To better understand the properties and applications of 4-Hydroxy-4'-iodobiphenyl, it is useful to compare it with structurally related compounds.

Comparison with Related Biphenyl Derivatives

A closely related compound is 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8), which differs only in having a bromine atom instead of iodine. This compound has a melting point of 164-166°C and appears as a white to almost white powder or crystal . The difference in the halogen affects properties such as reactivity, with the carbon-iodine bond in 4-Hydroxy-4'-iodobiphenyl being generally more reactive than the carbon-bromine bond in the bromine analog.

Structure-Property Relationships

The presence of different substituents on the biphenyl core significantly affects the physical and chemical properties of these compounds:

-

Halogen substituents (I, Br, Cl, F) differ in electronegativity and size, affecting the electronic distribution in the molecule and reactivity patterns.

-

The position of substituents (ortho, meta, para) influences molecular geometry, affecting properties such as solubility, melting point, and reactivity.

-

The hydroxyl group position determines the acidity and hydrogen bonding capabilities of the molecule.

| Product Name | Reference | Quantity | Price (€) |

|---|---|---|---|

| [1,1'-Biphenyl]-4-ol, 4'-iodo- | IN-DA002YRA | 1g | 105.00 |

| [1,1'-Biphenyl]-4-ol, 4'-iodo- | IN-DA002YRA | 5g | 202.00 |

| 4-Hydroxy-4'-iodobiphenyl | 54-OR912760 | 250mg | 32.00 |

| 4-Hydroxy-4'-iodobiphenyl | 54-OR912760 | 1g | 51.00 |

| 4-Hydroxy-4'-iodobiphenyl | 54-OR912760 | 5g | 131.00 |

| 4-Hydroxy-4'-iodobiphenyl | 54-OR912760 | 25g | 456.00 |

| 4-Hydroxy-4'-iodobiphenyl | 54-OR912760 | 100g | 909.00 |

| 4-(4'-Iodophenyl)phenol | 3D-FI69885 | 2g | 244.00 |

| 4-(4'-Iodophenyl)phenol | 3D-FI69885 | 5g | 344.00 |

| 4-(4'-Iodophenyl)phenol | 3D-FI69885 | 10g | 510.00 |

| 4-(4'-Iodophenyl)phenol | 3D-FI69885 | 25g | 773.00 |

| 4-(4'-Iodophenyl)phenol | 3D-FI69885 | 50g | 1,276.00 |

This price variation reflects differences in purity, packaging, and supplier overhead costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume